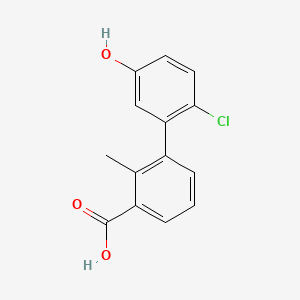

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Übersicht

Beschreibung

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is an organic compound that features a chlorinated phenyl group and a hydroxyl group attached to a benzoic acid core

Wirkmechanismus

Target of Action

The primary target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is the metabotropic glutamate receptors, specifically mGluR5 . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

this compound acts as an agonist to the mGluR5 receptors . It binds to these receptors and enhances their activity, leading to a series of intracellular events. This interaction results in the potentiation of the depolarization of hippocampal CA1 neurons .

Biochemical Pathways

The activation of mGluR5 receptors by this compound affects several biochemical pathways. These include the phospholipase C-activating G protein-coupled glutamate receptor signaling pathway, G protein-coupled glutamate receptor signaling pathway, and adenylate cyclase-inhibiting G protein-coupled glutamate receptor signaling pathway . The downstream effects of these pathways include regulation of long-term neuronal synaptic plasticity, learning, cognition, and signal transduction .

Pharmacokinetics

Related compounds have been shown to have varying degrees of degradation in nonsterilized nutritive solutions

Result of Action

The activation of mGluR5 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the growth of lettuce seedlings, similar to the effects observed with m-tyrosine . Additionally, it can potentiate the depolarization of hippocampal CA1 neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s degradation rate can vary depending on the conditions of the environment

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 2-Chloro-5-hydroxyphenylglycine, are agonists of the metabotropic glutamate receptors, specifically for mGluR5 . This suggests that 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid may also interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Based on the known effects of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid typically involves the chlorination of a phenolic precursor followed by carboxylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom into the phenyl ring. The hydroxyl group is then introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, often conducted in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent-free or low-solvent methods are preferred for environmental and economic reasons .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the methyl group.

3-(2-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid: Fluorine instead of chlorine.

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid: Methoxy group instead of hydroxyl.

Uniqueness

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is unique due to the combination of its chlorinated phenyl group and hydroxyl group, which confer distinct chemical reactivity and potential biological activity .

Biologische Aktivität

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClO

- Molecular Weight : 288.72 g/mol

- CAS Number : 1261946-22-8

This compound contains a chloro group and a hydroxy group on the aromatic ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 | Methicillin-resistant S. aureus |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 128 | E. faecalis |

| 5-Fluorobenzimidazole derivative | 16 | C. auris |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins in cancer cell lines .

Case Study: A549 Cell Line

In a study involving the A549 human lung cancer cell line, the compound exhibited significant cytotoxicity with an IC value of approximately 20 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in animal models. One study reported that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rats. This suggests that the compound may exert its effects by inhibiting COX-2 activity and modulating NF-κB signaling pathways .

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |

|---|---|---|

| Control | 10,000 | 5,000 |

| LPS-induced | 15,000 | 7,500 |

| This compound | 5,700 | 2,320 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through mitochondrial pathways and affects cell cycle regulation.

- Anti-inflammatory Pathways : It is hypothesized to inhibit COX enzymes and modulate inflammatory cytokine production.

Eigenschaften

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 | |

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-22-8 | |

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.